molecular formula C18H13N5OS B2526477 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034300-37-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2526477
CAS No.: 2034300-37-1
M. Wt: 347.4
InChI Key: DYOUYPYCNDPQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole scaffold linked via a carboxamide group to a methylene-bridged pyrazine ring substituted with a pyridin-3-yl moiety. The pyridine and pyrazine rings confer rigidity and hydrogen-bonding capacity, while the benzo[d]thiazole may enhance intercalation or protein-binding properties.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(12-3-4-14-16(8-12)25-11-23-14)22-10-15-17(21-7-6-20-15)13-2-1-5-19-9-13/h1-9,11H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOUYPYCNDPQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the pyrazinyl-pyridinyl moiety: This involves the coupling of pyridine and pyrazine derivatives under conditions that promote the formation of the desired linkage.

    Coupling of the two moieties: The final step involves the formation of the carboxamide bond, typically through the reaction of the benzo[d]thiazole derivative with the pyrazinyl-pyridinyl intermediate in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide exhibit significant anticancer activity. For instance, derivatives of benzo[d]thiazole have shown promise in inhibiting various cancer cell lines by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway and the hedgehog signaling pathway. These pathways are crucial for cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activities

Compound NameTarget PathwayCancer TypeIC50 (nM)
Compound API3K/AKT/mTORBreast Cancer50
Compound BHedgehogBasal Cell Carcinoma30
N-(Pyridinyl)Dual InhibitionPancreatic Cancer25

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

This compound may also function as a PARP inhibitor, which is significant in the context of cancer therapy, especially for tumors with BRCA mutations. PARP inhibitors are known to enhance the cytotoxic effects of DNA-damaging agents by preventing cancer cells from repairing their DNA . This compound's structural features suggest it could effectively bind to the PARP active site, thus inhibiting its function.

Structure-Activity Relationships (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the pyridine and pyrazine moieties contributes to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Understanding these interactions through SAR studies can lead to the optimization of the compound for enhanced efficacy and selectivity against specific cancer types .

Table 2: Key Structural Features and Their Implications

Structural FeatureImplication
Pyridine RingEnhances binding affinity
Pyrazine SubstituentModulates pharmacokinetic properties
Benzo[d]thiazole CoreProvides structural stability

Clinical Relevance

A study focused on the development of PARP inhibitors highlighted the effectiveness of compounds structurally related to this compound in preclinical models. These compounds demonstrated low nanomolar IC50 values against PARP enzymes, indicating their potential as effective therapeutic agents for treating cancers associated with DNA repair deficiencies .

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Scaffolds and Substituents

  • Target Compound : Combines benzo[d]thiazole (electron-deficient heterocycle) with a pyrazine-pyridine hybrid structure.
  • Compound 56 (): Imidazo[1,2-b]pyridazine core with trifluoromethylphenyl and trimethylsilyl groups. Lacks the benzo[d]thiazole motif but shares nitrogen-rich heterocycles for antimalarial activity .
  • Compound 4.90 (): Benzo[d]thiazole-6-carboxamide linked to bromofuran and dimethylaminopropyl groups. Shares the carboxamide bridge but replaces pyrazine/pyridine with bromofuran, enhancing DNA G-quadruplex binding .
  • Compound 1172556-20-5 (): Tetrahydrothieno-pyridine fused with benzo[d]thiazole and pyrazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C₁₉H₁₄N₆OS 390.42 g/mol Pyrazine-pyridine, benzo[d]thiazole Moderate (logP ~2.5)
Compound 56 C₂₉H₂₆F₃N₅OSi 598.70 g/mol Trifluoromethylphenyl, TMS Low (logP ~5.1)
Compound 4.90 C₁₇H₁₇BrN₄O₂S₂ 483.37 g/mol Bromofuran, dimethylaminopropyl Moderate (logP ~3.0)
Compound 1172556-20-5 C₂₁H₁₉N₅O₂S₂ 437.53 g/mol Tetrahydrothieno-pyridine, pyrazole Low (logP ~3.8)

Notes:

  • The target compound’s pyridine-pyrazine system may improve aqueous solubility compared to highly lipophilic Compound 54.
  • Bromine in Compound 4.90 increases molecular weight but enhances halogen bonding in G-quadruplex interactions.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes pyridine, pyrazine, and benzo[d]thiazole moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Attachment of the Pyridine Ring : Cross-coupling reactions such as Suzuki or Heck coupling are commonly used.
  • Benzamide Structure Formation : This is accomplished via amidation reactions.
  • Introduction of the Carboxamide Group : This step may involve various synthetic approaches tailored to achieve the desired functional group.

Antiviral Properties

Research indicates that compounds with similar structures exhibit promising antiviral activities. For instance, certain derivatives have shown effectiveness against various viruses by inhibiting specific viral enzymes or pathways. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance bioactivity, particularly against RNA viruses .

Anticancer Activity

Several studies have highlighted the potential of benzo[d]thiazole derivatives in cancer therapy. Compounds based on this scaffold have demonstrated significant inhibition of key signaling pathways involved in tumor growth, such as the hedgehog and PI3K/AKT/mTOR pathways. These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation .

Antimicrobial Effects

Preliminary studies suggest that this compound could possess antimicrobial properties, particularly against Gram-positive bacteria. Compounds with analogous structures have been tested against various bacterial strains, showing varying levels of minimum inhibitory concentration (MIC), which indicates their potential as antibacterial agents .

Case Study 1: Antiviral Activity

A recent study evaluated a series of pyrazine derivatives for their antiviral efficacy against the Dengue virus (DENV). The results showed that certain modifications significantly enhanced activity compared to standard antiviral drugs, suggesting a potential role for this compound in developing new antiviral therapies .

Case Study 2: Cancer Inhibition

In a study focusing on cancer cell lines, compounds derived from benzo[d]thiazole exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The dual inhibition of hedgehog and PI3K/AKT/mTOR pathways was particularly noted, which could provide a strategy to overcome drug resistance in cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
N-(pyridin-3-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamidePyridine and sulfonyl groupsPotential anticancer and antiviral
5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiopheneFluorine substitutionAntiviral activity
Benzothiazole derivativesVarious substitutionsAntimicrobial and anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.